2-Amino-2-(piridin-3-il)acetonitrilo

Descripción general

Descripción

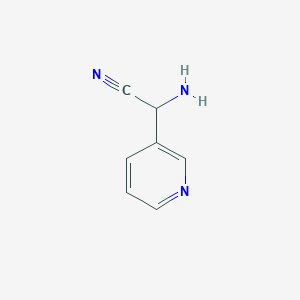

2-Amino-2-(pyridin-3-yl)acetonitrile: is an organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Synthesis: 2-Amino-2-(pyridin-3-yl)acetonitrile is used as an intermediate in the synthesis of various biologically active compounds.

Biology and Medicine:

Muscarinic Agonists: It is an intermediate in the synthesis of FP-TZTP, an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET.

Industry:

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-2-(pyridin-3-yl)acetonitrile is the M2 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps to slow the heart rate and increase digestive secretions.

Mode of Action

2-Amino-2-(pyridin-3-yl)acetonitrile acts as an agonist at the M2 muscarinic receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, acetylcholine.

Biochemical Pathways

Upon activation of the M2 receptor, a series of biochemical events occur. The activated receptor inhibits adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, ultimately resulting in decreased heart rate and increased digestive secretions .

Result of Action

The activation of the M2 receptor by 2-Amino-2-(pyridin-3-yl)acetonitrile results in a decrease in heart rate and an increase in digestive secretions . This can be beneficial in conditions where a slower heart rate is desired, or where increased digestive activity is needed.

Análisis Bioquímico

Biochemical Properties

The role of 2-Amino-2-(pyridin-3-yl)acetonitrile in biochemical reactions is quite significant. It is an intermediate in the synthesis of FP-TZTP, which is an M2 selective muscarinic agonist . This suggests that it interacts with enzymes and proteins involved in the synthesis of FP-TZTP

Molecular Mechanism

It is known to exert its effects at the molecular level during the synthesis of FP-TZTP . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyanoacetylation of Amines: One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates.

Industrial Production Methods: Industrial production methods for amino(pyridin-3-yl)acetonitrile typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Amino-2-(pyridin-3-yl)acetonitrile can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.

Condensation Reactions: The compound can participate in condensation reactions with various reagents to form heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Reagents: Such as aromatic amines, which can react with amino(pyridin-3-yl)acetonitrile under basic conditions.

Condensation Reagents: Such as carbonyl compounds, which can react with the amino group to form imines or other condensation products.

Major Products:

Comparación Con Compuestos Similares

2-Hydroxy-2-(pyridin-3-yl)acetonitrile: This compound is structurally related and is used in the synthesis of bitopic ligands of muscarinic acetylcholine receptors.

Pyridoxine-Derived Dimethylpyridinols: These compounds are derived from pyridoxine and have applications in medicinal chemistry.

Uniqueness: 2-Amino-2-(pyridin-3-yl)acetonitrile is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of selective muscarinic agonists. This property makes it particularly valuable in the development of diagnostic and therapeutic agents for neurological conditions .

Actividad Biológica

2-Amino-2-(pyridin-3-yl)acetonitrile (CAS Number: 131988-63-1) is a versatile compound in medicinal chemistry, known for its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical development.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(pyridin-3-yl)acetonitrile is C_7H_8N_2. It features an amino group and a pyridine ring, which contribute to its reactivity and biological interactions. The compound can exist in different forms, including its hydrochloride variant, which enhances solubility in aqueous environments .

Synthesis Methods

Several synthetic routes have been developed for 2-Amino-2-(pyridin-3-yl)acetonitrile:

- Condensation Reaction : One common method involves the condensation of 3-cyanopyridine with an amine precursor, followed by hydrolysis.

- Cyanomethylation : The acetonitrile moiety can undergo cyanomethylation reactions, acting as a nucleophile in the presence of strong bases or catalysts.

These methods highlight the compound's accessibility for further modifications in drug discovery.

Antimicrobial Properties

Research indicates that derivatives of 2-Amino-2-(pyridin-3-yl)acetonitrile exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine alkaloids demonstrate effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Pathogen | MIC Value (mg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Significant growth inhibition |

Anticancer Potential

The structural characteristics of 2-Amino-2-(pyridin-3-yl)acetonitrile allow it to interact with biological targets implicated in cancer. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor growth and proliferation, similar to other compounds that target cyclin-dependent kinases (CDKs) .

A notable case study highlighted the anticancer effects of pyridine derivatives where modifications led to enhanced potency against various cancer cell lines. For example, compounds derived from this scaffold demonstrated promising results in inhibiting cell proliferation in vitro .

Interaction Studies

Interaction studies have focused on the binding affinities of 2-Amino-2-(pyridin-3-yl)acetonitrile with various biological targets. The compound's structural similarity to known pharmacophores enables it to be evaluated for potential inhibitory activity against enzymes linked to cancer and infectious diseases.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of pyridine derivatives, compounds similar to 2-Amino-2-(pyridin-3-yl)acetonitrile exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Proliferation : Another study investigated the effects of aminopyridine derivatives on cancer cell lines, revealing that certain modifications could enhance their anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Propiedades

IUPAC Name |

2-amino-2-pyridin-3-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCPBVKKDRXBIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569696 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131988-63-1 | |

| Record name | Amino(pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.